Musk ambrette

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in ethanol; soluble in ethyl ether, chloroform

In water, 0.79 mg/L at temp. unspecified

In water, 2.41 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

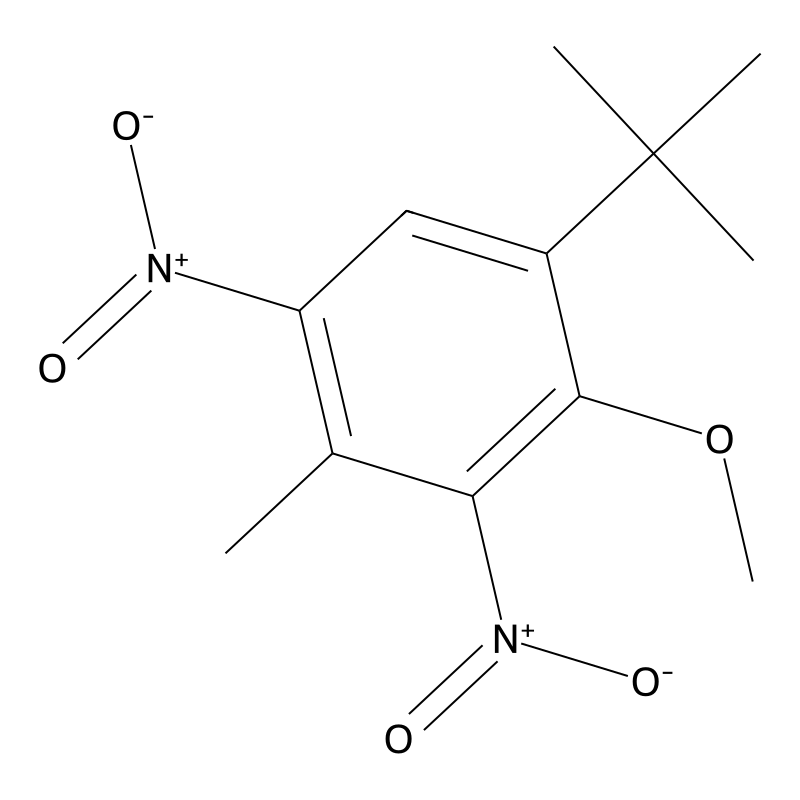

Musk ambrette (2,6-dinitro-3-methoxy-4-tert-butyltoluene) is a synthetic nitro musk historically utilized as a fragrance fixative but now heavily restricted or banned globally by regulatory bodies such as the International Fragrance Association (IFRA) due to its pronounced neurotoxicity and photoallergenicity [1]. In contemporary scientific procurement, it is almost exclusively sourced as a high-purity analytical reference standard for regulatory compliance testing and environmental monitoring [2]. Featuring a distinct methoxy group that drives its specific photochemical reactivity, it possesses a log Kow of approximately 4.0, making its physicochemical profile highly relevant for solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) workflows targeting persistent organic pollutants in complex matrices [3].

References

- [1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. 'Musk Ambrette and Musk Xylene.' International Agency for Research on Cancer, 1996.

- [2] Osemwengie, L.I., Steinberg, S. 'On-site solid-phase extraction and laboratory analysis of ultra-trace synthetic musks in municipal sewage.' Journal of Chromatography A, 932 (2001): 107-118.

- [3] OSPAR Commission. 'OSPAR background document on musk xylene and other musks.' OSPAR Hazardous Substances Series, 2004.

Substituting musk ambrette with other commercially available nitro musks, such as musk xylene or musk ketone, fundamentally compromises both analytical quantification and toxicological assay validity [1]. In chromatographic applications, musk ambrette exhibits a unique molecular mass and fragmentation pattern that cannot be calibrated using musk xylene; attempting to do so results in critical false negatives during regulatory screening of cosmetics or wastewater [2]. Furthermore, in dermatological and phototoxicity research, musk ambrette is uniquely capable of generating specific UV-induced free radicals due to its methoxy substitution [3]. Using musk xylene or musk ketone as a surrogate in photoallergy models fails because these analogs lack the requisite photochemical reactivity, rendering them inactive or only weakly active in standardized photopatch assays [4].

References

- [1] Goh C.L., Kwok S.F. 'A simple method of qualitative analysis of musk ambrette, musk ketone and musk xylene in cologne.' Contact Dermatitis, 14 (1986): 53-56.

- [2] Berset, J.D., et al. 'A Multivariate Approach to Monitor the Quality of Chromatograms from Gas Chromatography Mass Spectrometry.' Journal of Chromatography A, 2004.

- [3] Motten, A. G., et al. 'Identification of the free radicals generated during the photolysis of musk ambrette, musk xylene and musk ketone.' Photochemistry and Photobiology, 38 (1983): 711-718.

- [4] Lovell W.W., Sanders D.J. 'Photoallergic potential in the guinea-pig of the nitromusk perfume ingredients musk ambrette, musk moskene, musk xylene, musk ketone, and musk tibetene.' International Journal of Cosmetic Science, 10(6) (1988): 271-279.

Photochemical Reactivity and Photoallergenicity Validation

In standardized guinea-pig photoallergy models, musk ambrette demonstrates a uniquely high capacity for UV-induced free radical generation and protein binding compared to its in-class analogs [1]. While musk ambrette serves as a robust positive control for inducing photoallergic contact dermatitis, musk xylene exhibits only weak photoallergenic potential, and musk ketone is completely inactive under identical 320–400 nm UVA irradiation conditions [2].

| Evidence Dimension | Photoallergic potential (in vivo/in vitro models) |

| Target Compound Data | Musk ambrette: Strong positive photoallergic response (high UV-induced radical generation) |

| Comparator Or Baseline | Musk xylene: Weakly active; Musk ketone: Inactive |

| Quantified Difference | Categorical shift from strong photoallergen (target) to inactive/weak (comparators) |

| Conditions | Standardized photoallergy assays with UVA irradiation (320-400 nm) |

Procurement of musk ambrette is mandatory for validating phototoxicity screening assays where a definitive, strong positive photoallergic response is required.

Mass Spectrometric Differentiation for Multiplexed Screening

For regulatory compliance testing, musk ambrette provides a distinct mass-to-charge (m/z) profile that ensures baseline resolution from other nitro musks during GC-MS analysis [1]. Musk ambrette yields a primary molecular ion at m/z 268, which is completely distinct from musk xylene (m/z 297) and musk ketone (m/z 294) [2]. This mass separation prevents cross-talk in Multiple Reaction Monitoring (MRM) modes.

| Evidence Dimension | GC-MS Molecular Ion (m/z) |

| Target Compound Data | Musk ambrette: m/z 268 |

| Comparator Or Baseline | Musk xylene: m/z 297; Musk ketone: m/z 294 |

| Quantified Difference | Δ 29 m/z between musk ambrette and musk xylene |

| Conditions | Gas chromatography-electron impact mass spectrometry (GC-EI-MS) |

Enables precise, interference-free quantification of banned musk residues in complex cosmetic and environmental matrices.

Lipophilicity and Solid-Phase Extraction (SPE) Recovery

The physicochemical partitioning behavior of musk ambrette dictates specific sample preparation parameters that differ from its analogs [1]. With an octanol-water partition coefficient (log Kow) of approximately 4.0, musk ambrette is less lipophilic than musk xylene (log Kow 4.4) [2]. This differential lipophilicity directly impacts elution times and solvent selection during solid-phase extraction (SPE) from municipal wastewater, requiring specific calibration to ensure high recovery rates [1].

| Evidence Dimension | Octanol-water partition coefficient (log Kow) |

| Target Compound Data | Musk ambrette: log Kow ~ 4.0 |

| Comparator Or Baseline | Musk xylene: log Kow ~ 4.4 |

| Quantified Difference | 0.4 log unit reduction in lipophilicity for musk ambrette |

| Conditions | Standardized physicochemical partitioning assays |

Guides the optimization of SPE elution protocols to prevent analyte loss during environmental trace analysis.

Regulatory Compliance Testing in Cosmetics

Utilized as a primary GC-MS/MS reference standard to detect illegal adulteration of musk ambrette in perfumes and personal care products, relying on its specific m/z 268 molecular ion to ensure zero cross-talk with permitted musks [1].

Environmental Wastewater Monitoring

Procured for the calibration of LC-MS/MS and GC-ECD instruments tracking persistent organic pollutants in municipal effluent, where its specific log Kow (4.0) necessitates optimized solid-phase extraction protocols [2].

Phototoxicity and Photoallergy Assay Validation

Employed as an essential positive control in dermatological research and in vitro photopatch testing, leveraging its unique capacity to generate UV-induced free radicals unlike inactive analogs such as musk ketone [3].

References

- [1] Goh C.L., Kwok S.F. 'A simple method of qualitative analysis of musk ambrette, musk ketone and musk xylene in cologne.' Contact Dermatitis, 14 (1986): 53-56.

- [2] Osemwengie, L.I., Steinberg, S. 'On-site solid-phase extraction and laboratory analysis of ultra-trace synthetic musks in municipal sewage.' Journal of Chromatography A, 932 (2001): 107-118.

- [3] Lovell W.W., Sanders D.J. 'Photoallergic potential in the guinea-pig of the nitromusk perfume ingredients musk ambrette, musk moskene, musk xylene, musk ketone, and musk tibetene.' International Journal of Cosmetic Science, 10(6) (1988): 271-279.

Physical Description

Color/Form

XLogP3

Boiling Point

185 °C at 16 mm Hg

LogP

Odor

Melting Point

85.0 °C

85 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (29.1%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Musk ambrette is now prepared commercially by the following multistep synthesis. The potassium salt of meta-cresol is methylated with dimethyl sulfate to give the methyl ether, which is then butylated using isobutyl chloride in the presence of aluminium chloride. The resulting tert-butylcresyl methyl ether is obtained in yields of 55 to 60% and is purified with fractionation. Nitration at temperatures below 0 °C with fuming nitric acid leads to the formation of the dinitro derivatives in yields of 45 to 60%. The pure product is obtained by crystallization from 95% ethanol. The by-products in this case consist of the mononitro derivative, 4,6-dinitro-meta-cresol methyl ether and smaller amounts of trinitro derivatives

General Manufacturing Information

In public use before the 1920s

The Council of Europe (1974) included musk ambrette at a level of 1 ppm in the list of artificial flavoring substances that may be added to foodstuffs without hazard to public health, and FEMA (1965) has given musk ambrette GRAS status.

Dates

Analytical methodology to screen UV-filters and synthetic musk compounds in market tomatoes

Sara Ramos, Vera Homem, Lúcia SantosPMID: 31450107 DOI: 10.1016/j.chemosphere.2019.124605

Abstract

A Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) methodology followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis was developed to extract thirteen synthetic musk compounds (SMCs: cashmeran, celestolide, phantolide, traseolide, galaxolide, tonalide, musk ambrette, musk xylene, musk ketone, musk tibetene, musk moskene, ethylene brassylate and exaltolide) and six ultraviolet-filters (UVFs: 2-ethylhexyl 4-dimethylaminobenzoate, 3-(4'-methylbenzylidene) camphor, 2-ethylhexyl 4-methoxycinnamate, 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, benzophenone and drometrizole trisiloxane) from tomatoes. The proposed methodology was optimized: 2 g of freeze-dried tomato was extracted with 4 mL of water and 10 mL of ethyl acetate, adding 6 g of MgSOand 1.5 g of NaCl, then a dispersive solid-phase extraction was performed using 3 g of MgSO

, 300 mg of primary-secondary amino adsorbent (PSA) and 300 mg of octadecyl-silica (C18). Validation delivered recoveries between 81 (celestolide) and 119% (musk tibetene), with relative standard deviations <10%. The instrumental limit of detection varied from 0.02 (2-ethylhexyl 4-methoxycinnamate) to 3.00 pg (exaltolide and musk xylene). Regarding the method quantification limits, it ranged between 0.4 (celestolide) and 47.9 ng g

dw (exaltolide). The method was applied to different varieties of tomatoes (Solanum lycopersicum), revealing UVFs and SMCs between 1 and 210 ng g

dw. Higher concentrations were found for benzophenone (29-210 ng g

dw) and galaxolide (9-53 ng g

dw). The risk associated to the ingestion of contaminated tomatoes has also been estimated, showing that a potential health risk is unlikely.

[Determination of 11 synthetic musks in imported seafood by solid phase extraction and gas chromatography-mass spectrometry]

Li Qu, Jing Zeng, Chaomin Zhao, Weimin SongPMID: 30251504 DOI: 10.3724/SP.J.1123.2018.02022

Abstract

A method has been developed for the simultaneous determination of 11 synthetic musks (cashmeran, celestolide, phantolide, musk ambrette, traseolide, galaxolide, musk xylene, tonalide, musk moskene, musk tibetene, and musk ketone) in imported seafood. The method combines solid phase extraction and gas chromatography-mass spectrometry. Samples were extracted by-hexane and purified using a Florisil column. Internal standards were used to correct for matrix effects. The calibration curves showed good linearity with correlation coefficients greater than 0.99. The limits of detection (

>3) ranged from 0.35 to 2.08 μg/kg, and the limits of quantification (

>10) were between 1.18 and 5.00 μg/kg. The average recoveries measured at three spiked levels (10, 20, and 30 μg/kg) were in the range 83.1%-117%, with relative standard deviations ranging from 5.1% to 8.5%. Further, the concentrations of 11 synthetic musks in 30 imported seafood in Shanghai were investigated. Galaxolide was detected in 93.3% of samples analysed, in concentration as high as 3.82 μg/kg. Musk ambrette and musk moskene were found in concentrations as high as 15.4 μg/kg and 10.5 μg/kg, respectively. The established method demonstrates high sensitivity and selectivity for the determination and confirmation of 11 synthetic musks in imported seafood.

A Novel Zebrafish (Danio rerio) Assay for Assessing Musk Ambrette-Induced Toxicity

Li Qu, Chaomin Zhao, Chuanxian Wang, Shuqing Gu, Minchao Zhang, Xiaojun Deng, Weimin SongPMID: 29846757 DOI: 10.1007/s00128-018-2363-z

Abstract

Musk ambrette (4-tert-butyl-3-methoxy-2,6-dinitrotoluene) is a nitro musk, a cheap substitute for natural musk and a potential environmental pollutant based on its persistence, accumulation in human organisms. We investigated the acute toxicity of musk ambrette using wild-type AB and transgenic Tg(fli1a:EGFP)zebrafish. Different concentrations were delivered to zebrafish by direct soaking from 6 to 72 h post-fertilization (hpf). The LC

of musk ambrette was 76.4 µg mL

. As musk ambrette concentration increased, zebrafish embryos showed developmental delays (50 µg mL

, 22 hpf), pericardial edema (5 µg mL

, 48 hpf), circulatory disturbances, curved body axis (1 µg mL

, 72 hpf) and death (100 µg mL

, 22 hpf). Target organ toxicity was evaluated by a zebrafish angiogenesis model. Musk ambrette induced cardiovascular morphological changes, vessel permeability variation, angiogenic changes and cardiotoxicity (10 µg mL

, 48 hpf). The disappearance of caudal vein plexus confirmed the vascular development toxicity. Musk ambrette negatively affects early life-stage survival and demonstrates various toxicities in zebrafish.

Can coastline plant species be used as biosamplers of emerging contaminants? - UV-filters and synthetic musks as case studies

H Ribeiro, S Ramos, V Homem, L SantosPMID: 28672694 DOI: 10.1016/j.chemosphere.2017.06.084

Abstract

Personal care products, an important class of emerging contaminants, have been frequently detected in different environmental matrices. Included in this category are synthetic musks compounds (SMCs) and UV-filters. Their occurrence in the coastal environment has been poorly studied. Therefore, this work aimed to verify whether five coastline plant species (Carpobrotus edulis, Cakile maritima, Medicago marina, Elymus farctus borealis-atlanticus and Euphorbia paralias) have the ability to accumulate 11 SMCs (cashmeran, celestolide, phantolide, galaxolide, tonalide, exaltolide, musk moskene, tibetene, ambrette, xylene and ketone) and 2 organic UVB filters (3-(4'-methylbenzylidene) camphor and octocrylene), functioning as biosamplers. To accomplish this task, a QuEChERS technique ("Quick, Easy, Cheap, Effective, Rugged, and Safe") was employed to extract the target compounds from the plant material collected in 15 beaches of Matosinhos and Vila Nova de Gaia (Portugal). The resulting extracts were analysed by gas chromatography-mass spectrometry. Limits of detection ranged from 0.02 ng gfor celestolide and tonalide to 1.32 ng g

for musk ambrette. The obtained recoveries were around 93% and relative standard deviation was generally less than 15%. SMCs were detected at levels ranging from 1.56 to 350 ng g

dw and UV-filters from 2.9 to 264 ng g

dw. Galaxolide and 3-(4'-methylbenzylidene) camphor were the synthetic musk and UV-filter detected in higher concentrations, respectively. Plants with higher water content accumulate better SMCs (hottentot-fig), while those with higher lipid content retain better the UV-filters (sea spurge).

Assessing seasonal variation of synthetic musks in beach sands from Oporto coastal area: A case study

Vera Homem, Inês Magalhães, Arminda Alves, Lúcia SantosPMID: 28431318 DOI: 10.1016/j.envpol.2017.04.022

Abstract

Synthetic musk compounds are widely used in the formulation of several cosmetics, personal care and household products. Due to their massive and widespread use, together with some health concerns, they are considered emerging pollutants and have been detected in different environmental compartments. This study focused on the evaluation of the concentration of synthetic musks (five nitro, five polycyclic and one macrocyclic musks) in beach sands, from Oporto coastal area (Portugal), contributing to the enhancement of the knowledge of levels, trends and behaviour of these compounds in this particular matrix. To accomplish this task, a QuEChERS methodology ("Quick, Easy, Cheap, Effective, Rugged, and Safe") coupled to gas chromatography-mass spectrometry (GC-MS) was successfully used to determine synthetic musks from beach sand. The chosen methodology proved to be suitable, achieving satisfactory results for precision (relative standard deviation values below 15%), accuracy (average recovery of 97%) and limits of detection (below 38 pg g). Synthetic musks were detected in all 45 analysed samples, in concentrations ranging from 0.01 to 27 ng g

. Tonalide (93%), exaltolide (89%) and galaxolide (76%) were the most commonly detected compounds, but also those detected in higher concentrations (up to 27 ng g

). Musk ambrette, moskene, tibetene and xylene were not detected in any of the samples. Higher concentrations were as expected detected in the Summer (total average concentration of 9.21 ng g

), namely in samples from Valadares Sul (29 ng g

), Francelos (25 ng g

) and Castelo do Queijo (25 ng g

). The preliminary environmental risk assessment study based on the determination of hazard quotients revealed that the presence of analysed compounds (tonalide, galaxolide and musk ketone) seems to pose no risk to the studied environmental compartment.

Occurrence of synthetic musks in human breast milk samples from 12 provinces in China

Jie Yin, Hao Wang, Jingguang Li, Yongning Wu, Bing ShaoPMID: 27310419 DOI: 10.1080/19440049.2016.1201219

Abstract

The levels of 12 synthetic musks and one musk metabolite in 24 pooled human milk samples were examined in order to assess the health risks of these contaminants to breast-feeding infants of China. The 24 pooled samples comprised of 1237 individual human milk samples collected from 12 provinces of China according to WHO guidelines. Among the 13 target analytes, OTNE ([1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethylnaphthalen-2yl]ethan-1-one), HHCB (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[γ]-2-benzopyran), AHTN (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene), musk ketone (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone, MK), Musk T (1,4-dioxacyclohepta decane-5,17-dione), HHCB-lactone (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl cyclopenta[γ]-2-benzopyran-1-one) and musk ambrette (1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitrobenzene, MA), were found in the milk samples analysed with mean (median) concentrations of 3.96 (3.91), 18.03 (15.10), 10.30 (9.38), 4.68 (4.45), < 3.70 (< 3.70), 10.02 (9.20) and < 5.20 (< 5.20) ng g(-1) lipid weight, respectively, whereas ADBI (4-acetyl-1,1-dimethyl-6-tert-butylindan), AHDI (6-acetyl-1,1,2,3,3,5-hexamethylindan), ATII (5-acetyl-1,1,2,6-tetramethyl-3-isopropylindan), musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene, MX), musk tibetene (1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene, MT) and musk moskene (1,1,3,3,5-pentamethyl-4,6-dinotroindane, MM) were not detected. Significantly positive associations were observed in concentration levels between HHCB and AHTN (p < 0.001), HHCB and HHCB-lactone (p < 0.05), AHTN and HHCB-lactone (p < 0.001), and MK and OTNE (p < 0.05). No statistical difference was found in musk concentrations between rural and urban areas in China (p > 0.05). The mean (median) estimated daily intakes by infants were 20.5 (20.2), 93.4 (78.2), 53.4 (48.6), 24.2 (23.0) and 51.9 (47.6) ng kg(-1) body weight for OTNE, HHCB, AHTN, MK and HHCB-lactone, respectively. The musk exposure levels of infants in China via breast feeding were very low according to the current toxicological information.Photopatch testing in Asians: a 5-year experience in Singapore

Sai Yee Chuah, Yung Hian Leow, Anthony Teik Jin Goon, Colin Thiam Seng Theng, Wei-Sheng ChongPMID: 23651271 DOI: 10.1111/phpp.12034

Abstract

Photopatch testing is important for diagnosing photoallergic contact dermatitis. We aimed to evaluate the use of photopatch test at the National Skin Centre, Singapore.All patients who had photopatch tests done between 2007 and 2011 at the National Skin Centre were included.

Twenty-two patients were included. The mean age was 40.2. Female : male ratio was 3.4. The ethnic groups were Chinese (68%), Malay (4%), Indian (14%) and others (14%). Ten out of 22 patients (45.5%) had a positive photopatch test. There were 20 positive photopatch test reactions found in these 10 patients, and all 20 positive reactions were of current relevance. The frequencies of the positive photopatch test reactions were 2-hydroxy-4-methoxybenzophenone (oxybenzone) (n = 6), 2-hydroxymethoxymethylbenzophenone (mexenone) (n = 3), 2-ethylhexyl-4-dimethylaminobenzoate (n = 1), ketoprofen gel (n = 1) and the patient's own product (n = 9).

Our study suggests that sunscreen is the most common photoallergen to date as opposed to musk ambrette, which was the most common photoallergen in our earlier study in 1991-1993. This finding is similar to the recent European Multicentre Photopatch Test Study.

Determination of polycyclic and nitro musks in environmental water samples by means of microextraction by packed sorbents coupled to large volume injection-gas chromatography-mass spectrometry analysis

J Cavalheiro, A Prieto, M Monperrus, N Etxebarria, O ZuloagaPMID: 23561908 DOI: 10.1016/j.aca.2013.02.036

Abstract

In this work the development and validation of a new procedure for the simultaneous determination of 9 nitro and polycyclic musk compounds: musk ambrette (MA), musk ketone (MK), musk mosken (MM), celestolide (ADBI), phantolide (AHMI), tonalide (AHTN), traseolide (ATII), cashmeran (DPMI) and galaxolide (HHCB) in environmental water samples (estuarine and wastewater) using microextraction by packed sorbent (MEPS) followed by large volume injection-gas chromatography-mass spectrometry (LVI-GC-MS) was carried out. Apart from the optimization of the different variables affecting MEPS (i.e., nature of the sorbent, nature of the solvent elution, sample load, and elution/injection volume) extraction recovery was also evaluated, not only for water samples but also for environmental water matrices such as estuarine and waste water. The use of two deuterated analogs ([(2)H3]-AHTN and [(2)H15]-MX) was successfully evaluated in order to correct matrix effect in complex environmental matrices such as influent samples from wastewater treatment plants. Method detection limits (MDLs) ranged from 5 to 25 ng L(-1), 7 to 39 ng L(-1) and 8 to 84 ng L(-1) for influent, effluent and estuarine samples, respectively. Apparent recoveries were higher than 75% for all target compounds in all the matrices studied (estuarine water and wastewater) and the precision of the method, calculated as relative standard deviation (RSD), was below 13.2% at 200 ng L(-1) concentration level and below 14.9% at low level (20 ng L(-1) for all the target analytes, except for AHTN which was set at 40 ng L(-1) and HHCB at 90 ng L(-1), due to the higher MDL values presented by those target compounds). Finally, this MEPS procedure was applied to the determination of the target analytes in water samples, including estuarine and wastewater, from two estuaries, Urdaibai (Spain) and Adour (France) and an established stir-bar sorptive extraction-liquid desorption/large volume injection-gas chromatography-mass spectrometry (SBSE-LD/LVI-GC-MS) method was performed in parallel for comparison. Results were in good agreement for all the analytes determined, except for DPMI.[Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry]

Zheng WangPMID: 23451522 DOI: 10.3724/sp.j.1123.2012.07003

Abstract

A confirmatory method is presented for the determination of five nitro-musks (musk ambrette, musk xylene, musk moskene, musk tibeten and musk ketone) in different cosmetics by gas chromatography coupled with negative chemical ionization (NCI)-triple quadrupole mass spectrometry (GC-MS/MS). The samples were extracted under ultrasonication using a mixture of acetone and hexane. The extract was concentrated and then cleaned up by CNWBOND Si solid phase extraction cartridge. Five different instrument parameters such as the temperature programmed, ion source temperature, reagent gas pressure, collision energy, monitoring ion pairs were optimized for higher sensitivity. Then the analytes were qualitatively and quantitatively analyzed under the multiple reaction monitoring (MRM) mode after the chromatographic separation on an HP-5MS capillary column (30 m x 0.25 mm, 0.25 microm), and employing d15-musk xylene as internal standard. The mixed standards were spiked in the blank cosmetics samples (each nitro-musk was about 500 ng/kg), and the recoveries were in the range of 85.81%-103.77% with the relative standard deviations (RSDs) not more than 5.32%. The limits of quantification of the method were about 50.0-500 ng/kg. The method is accurate, rapid, sensitive and can be used in the inspection of the five nitro-musks in cosmetics.Occurrence of synthetic musk fragrances in marine mammals and sharks from Japanese coastal waters

Haruhiko NakataPMID: 15952346 DOI: 10.1021/es050199l